![molecular formula C12H15ClN2O3 B1422474 4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride CAS No. 1258652-09-3](/img/structure/B1422474.png)

4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Antibacterial Activity

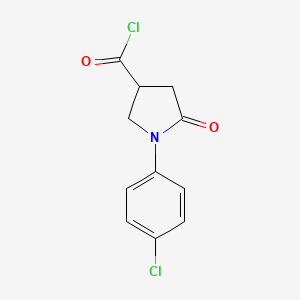

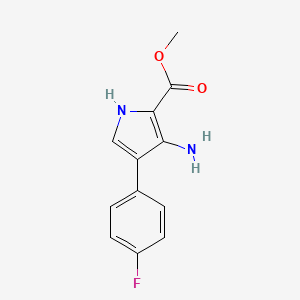

A study by Gein et al. (2006) focused on the synthesis of compounds structurally related to 4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride, demonstrating their antibacterial activity. The compounds, featuring a benzoylpyruvic acid methyl ester base, were synthesized to explore their potential in combating bacterial infections, showcasing the relevance of such chemical structures in developing new antibacterial agents (Gein, Kasimova, Panina, & Voronina, 2006).

Novel Synthesis Methods

Lu Xiao-qin (2010) developed a novel synthesis approach for a compound closely related to this compound. This method optimized conditions such as the use of bromosuccinimide as a bromine agent and benzoyl peroxide as an initiator, achieving a high yield of the target compound. This research underscores the importance of innovative synthesis techniques in creating compounds with potential scientific applications (Lu Xiao-qin, 2010).

Insecticidal Activity

Research on dihydropiperazine compounds, including structures analogous to this compound, has shown significant insecticidal activity. This work by Samaritoni et al. (2003) suggests the potential of such chemical frameworks in developing new insecticides, highlighting the diverse applicability of these compounds in scientific research (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).

Anticancer Potential

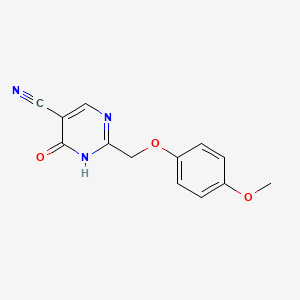

A study by Mansour et al. (2021) explored the synthesis and anticancer evaluation of new pyridine-3-carbonitrile derivatives, emphasizing the therapeutic potential of compounds within the same chemical family as this compound. The research identified compounds with promising activity against breast cancer cells, demonstrating the importance of such molecular structures in the development of new anticancer therapies (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

HIV Entry Inhibition

The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) was studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, showcasing its antiviral effects against HIV-1. This highlights the potential of related compounds in HIV research and therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Mechanism of Action

Target of action

Piperazine derivatives, which are structurally similar to the compound , have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of action

Piperazine derivatives often act as antagonists at various receptor sites, including dopamine and serotonin receptors .

Biochemical pathways

Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Piperazine derivatives are generally well absorbed and widely distributed in the body .

Result of action

Piperazine derivatives can have a variety of effects depending on their specific targets .

Action environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of many drugs .

Properties

IUPAC Name |

4-[(3-oxopiperazin-1-yl)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c15-11-8-14(6-5-13-11)7-9-1-3-10(4-2-9)12(16)17;/h1-4H,5-8H2,(H,13,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIBMXXDQTXSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)

![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)

![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)

![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)